molecular formula C12H15NO5 B8743588 3,5-Bis-ethoxycarbonyl-6-methyl-2-pyridone

3,5-Bis-ethoxycarbonyl-6-methyl-2-pyridone

Cat. No.: B8743588
M. Wt: 253.25 g/mol
InChI Key: FXDLBWVSYYXICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis-ethoxycarbonyl-6-methyl-2-pyridone is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

diethyl 2-methyl-6-oxo-1H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C12H15NO5/c1-4-17-11(15)8-6-9(12(16)18-5-2)10(14)13-7(8)3/h6H,4-5H2,1-3H3,(H,13,14)

InChI Key

FXDLBWVSYYXICK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethylcyanoacetate (2.26 g, 0.02 mol) was added to a NaOEt solution (prepared from 0.46 g of sodium metal in 50 ml EtOH), followed by compound 1 (3.72 g, 0.02 mol). The solution was refluxed for 12 hours. Shiny, light-yellow crystals precipitated out after 18 hours of standing at room temperature. After decolorizing with Nuchar activated carbon, white crystals of 3,5-bis-ethoxycarbonyl-6-methyl-2-pyridone were obtained: 1.45 g, 29% yield; mp=195°-197° C.; NMR (DMSO-d6) δ 1.1-1.5 (t, 6H), 2.6 (s, 3H), 4.1-4.5 (q, 4H), 8.6 (s, 1H), 12.6 (NH); IR (KBr) 1660 cm-1 (C=O of pyridone), 1700 cm-1 and 1720 cm-1 (C=O of ester).
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
compound 1
Quantity
3.72 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.